molecular formula C19H18N2OS B5171035 N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE

Cat. No.: B5171035
M. Wt: 322.4 g/mol
InChI Key: YVMGNIIRZDLUBU-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the phenylacetamide group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the phenylacetamide group via amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Substitution reactions at the thiazole ring or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE would involve its interaction with specific molecular targets and pathways. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influence on the expression of certain genes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-PHENYLTHIAZOL-2-YL)-2-PHENYLACETAMIDE: A structurally similar compound with potential differences in biological activity.

    N-(5-ETHYLTHIAZOL-2-YL)-2-PHENYLACETAMIDE: Another related compound with variations in the thiazole ring.

Uniqueness

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)-2-PHENYLACETAMIDE may have unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-2-16-18(15-11-7-4-8-12-15)21-19(23-16)20-17(22)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMGNIIRZDLUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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